molecular formula C11H12Cl2O2 B15330168 5-(3,5-Dichlorophenyl)pentanoic Acid

5-(3,5-Dichlorophenyl)pentanoic Acid

Cat. No.: B15330168
M. Wt: 247.11 g/mol
InChI Key: YDNGUZGKXBXOLH-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)pentanoic Acid is a chlorinated aromatic carboxylic acid characterized by a pentanoic acid backbone substituted with a 3,5-dichlorophenyl group at the fifth carbon. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The chlorine atoms enhance lipophilicity and metabolic stability, while the carboxylic acid group enables hydrogen bonding and salt formation, influencing solubility and reactivity .

Properties

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

5-(3,5-dichlorophenyl)pentanoic acid

InChI

InChI=1S/C11H12Cl2O2/c12-9-5-8(6-10(13)7-9)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)

InChI Key

YDNGUZGKXBXOLH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)pentanoic Acid typically involves the reaction of 3,5-dichlorobenzene with a pentanoic acid derivative under specific conditions. One common method involves the use of a Grignard reagent, where 3,5-dichlorobenzene is reacted with magnesium in the presence of an ether solvent to form a Grignard reagent. This reagent is then reacted with a pentanoic acid derivative to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, biocatalysis methods are being explored for the synthesis of chiral intermediates, which can be applied to the production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)pentanoic Acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(3,5-Dichlorophenyl)pentanoic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

5-(3,5-Difluorophenyl)pentanoic Acid
  • Structure : Fluorine replaces chlorine at the 3,5-positions.
  • Key Differences: Fluorine’s higher electronegativity reduces electron-withdrawing effects compared to chlorine, altering π-π stacking interactions. The amino group in (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid () introduces basicity, enhancing receptor binding in pharmacological contexts .
5-(4-Methoxyphenyl)pentanoic Acid Derivatives
  • Structure: Methoxy (-OCH₃) substituents at the 4-position (e.g., 5-(4-Methoxyphenyl)-3,5-dioxopentanoic acid, ).
  • Key Differences : Methoxy groups are electron-donating, increasing aromatic ring electron density. This reduces electrophilic substitution reactivity but enhances solubility in polar solvents .
  • Applications : Used in specialty chemical synthesis, where solubility and mild reactivity are advantageous .
5-(4-Hydroxyphenyl)pentanoic Acid
  • Structure : Hydroxyl (-OH) substituent at the 4-position (CAS 4654-08-4, ).
  • Key Differences : The hydroxyl group increases hydrophilicity and enables hydrogen bonding, improving water solubility but reducing membrane permeability .

Backbone Modifications and Functional Groups

5-(3,5-Dichlorophenyl)-5-oxopentanoic Acid
  • Structure : Ketone group at the fifth carbon (CAS 172168-00-2, ).
  • Key Differences : The oxo group introduces a reactive carbonyl, enabling nucleophilic additions (e.g., forming hydrazones). This contrasts with the carboxylic acid’s Brønsted acidity .
3-(3,5-Dichlorophenyl)pentanoic Acid
  • Structure : Phenyl group at the third carbon (CAS EN300-1666771, ).
  • Key Differences : Altered substitution position affects molecular conformation and steric interactions. The shorter distance between the phenyl and carboxylic acid groups may influence binding to enzymes or receptors .
5-(2,3-Dimethoxyphenyl)pentanoic Acid
  • Structure : Methoxy groups at 2,3-positions (CAS 54130-93-7, ).

Physicochemical Properties

Property 5-(3,5-Dichlorophenyl)pentanoic Acid 5-(3,5-Difluorophenyl) Analog 5-(4-Methoxyphenyl) Analog
Molecular Weight (g/mol) ~263.1 (estimated) ~247.1 ~238.3
LogP (Lipophilicity) ~3.8 ~2.9 ~2.1
Solubility in Water Low Moderate High
pKa (Carboxylic Acid) ~4.5 ~4.3 ~4.7

Key Research Findings

  • Electron-Withdrawing Effects: Chlorine substituents in this compound increase acidity (lower pKa) compared to methoxy or hydroxyl analogs, enhancing ionic interactions in biological systems .
  • Biological Selectivity : Fluorine-substituted analogs exhibit higher selectivity for neurological targets due to reduced steric bulk and improved hydrogen bonding .
  • Synthetic Versatility: The ketone derivative (5-oxopentanoic acid) serves as a versatile intermediate for synthesizing hydrazone-based probes .

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